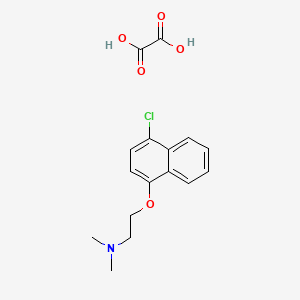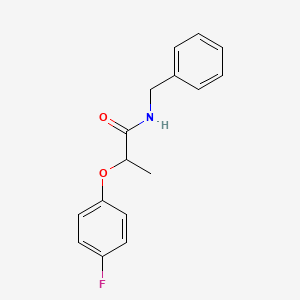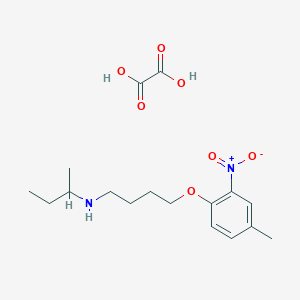![molecular formula C28H27NO7 B4043404 8-{2-[2-(2-联苯氧基)乙氧基]乙氧基}-2-甲基喹啉草酸盐](/img/structure/B4043404.png)
8-{2-[2-(2-联苯氧基)乙氧基]乙氧基}-2-甲基喹啉草酸盐
描述
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is notable for its unique structure, which includes multiple ether linkages and a phenylphenoxy group, making it a subject of interest in various scientific research fields.
科学研究应用
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid
Industrial Production Methods
Industrial production of this compound may involve the use of flow reactors to ensure efficient and scalable synthesis. The use of strong acids and controlled reaction conditions is crucial to achieve high yields and purity . Additionally, the use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the use of sulfuric acid in the Doebner–von Miller reaction , and the use of nanostructured TiO2 photocatalysts for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinoline core .
作用机制
The mechanism of action of 2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar chemical properties.
Phenylquinoline: Another quinoline derivative with a phenyl group attached to the quinoline core.
2-Phenylphenoxyethanol: A compound with a similar phenylphenoxy group but lacking the quinoline core.
Uniqueness
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline is unique due to its multiple ether linkages and the presence of both a quinoline core and a phenylphenoxy group.
属性
IUPAC Name |
2-methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3.C2H2O4/c1-20-14-15-22-10-7-13-25(26(22)27-20)30-19-17-28-16-18-29-24-12-6-5-11-23(24)21-8-3-2-4-9-21;3-1(4)2(5)6/h2-15H,16-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQBHAWBLYRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=CC=CC=C3C4=CC=CC=C4)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-nitro-4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4043326.png)


![{4-[(phenoxyacetyl)amino]phenyl}acetic acid](/img/structure/B4043341.png)
![2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid](/img/structure/B4043348.png)
![Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4043349.png)
![1-(2-amino-2-oxoethyl)-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B4043355.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4043368.png)
![2,6-dimethyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043377.png)
![N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043385.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4043386.png)

![4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043393.png)

